molecular formula C9H11NO4 B1670616 DL-Dopa CAS No. 63-84-3

DL-Dopa

Cat. No.: B1670616
CAS No.: 63-84-3
M. Wt: 197.19 g/mol
InChI Key: WTDRDQBEARUVNC-UHFFFAOYSA-N
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Description

DL-Dopa, also known as DL-3,4-dihydroxyphenylalanine, is a racemic mixture of both D-Dopa and L-Dopa. It is an amino acid derivative that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound is widely recognized for its application in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert into dopamine, thereby alleviating symptoms associated with dopamine deficiency .

Mechanism of Action

Target of Action

DL-Dopa, also known as Levodopa, primarily targets the dopaminergic neurons in the brain . It is a precursor of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior . In conditions like Parkinson’s disease, where there is a deficiency of dopamine, this compound serves to supplement the low endogenous levels of dopamine .

Mode of Action

This compound is a prodrug of dopamine, meaning it is metabolized into dopamine once it crosses the blood-brain barrier . This conversion can occur on either side of the blood-brain barrier, but it is generally administered with a dopa decarboxylase inhibitor like carbidopa to prevent metabolism until after it has crossed the blood-brain barrier . Once in the brain, this compound is converted into dopamine, supplementing the low levels of dopamine and alleviating symptoms of conditions like Parkinson’s disease .

Biochemical Pathways

This compound is produced from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase . Once it crosses the blood-brain barrier, it is decarboxylated by the enzyme L-aromatic-amino-acid decarboxylase to form dopamine . This newly formed dopamine can then be released by neurons to transmit signals in the brain .

Pharmacokinetics

This compound exhibits unique pharmacokinetics, including an extensive presystemic metabolism and rapid absorption in the proximal small bowel by a saturable facilitated transport system shared with other large neutral amino acids . Its transport from plasma to the brain is mediated by the same carriers operating in the intestinal mucosa . This compound has a very short plasma half-life, resulting in marked plasma drug concentration fluctuations .

Result of Action

The primary result of this compound’s action is the increase in dopamine levels in the brain. This helps to alleviate the symptoms of conditions like Parkinson’s disease, where there is a deficiency of dopamine . Long-term use of this compound can lead to motor fluctuations and dyskinesias .

Action Environment

Environmental factors can influence the action of this compound. For example, peripheral and central dopamine systems are sensitive to environmental stress, such as a high-fat diet . This suggests that environmental conditions can influence the efficacy and stability of this compound. Furthermore, the release of chemical compounds like this compound into the environment by plants can affect the growth and development of neighboring plants, an interaction named allelopathy .

Biochemical Analysis

Biochemical Properties

DL-Dopa plays a significant role in biochemical reactions. It is produced from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase . It can act as an L-tyrosine mimetic and be incorporated into proteins by mammalian cells in place of L-tyrosine . The enzyme tyrosine hydroxylase requires oxygen and the cofactors tetrahydrobiopterin and iron to metabolize L-tyrosine into this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is used to increase dopamine concentrations in the treatment of Parkinson’s disease, Parkinsonism, dopamine-responsive dystonia, and Parkinson-plus syndrome . It influences cell function by increasing the levels of dopamine, a neurotransmitter that controls mood, mental health, heart rate, and other vital functions .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its conversion to dopamine. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC or DOPA decarboxylase) . It can also be directly metabolized by catechol-O-methyl transferase to 3-O-methyldopa, and then further to vanillactic acid .

Temporal Effects in Laboratory Settings

Over time, the therapeutic window of this compound narrows, such that previously effective doses of this compound no longer provide adequate motor symptom control . At the beginning of a dosing period, this compound levels overshoot the therapeutic window, resulting in an “On” state with dyskinesia .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a murine model of OCA1, 28 days of this compound supplementation (10 mg/kg) during the postnatal critical period of retinal development caused an improvement in retinal morphology and function during and after the end of the treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase . It can also be directly metabolized by catechol-O-methyl transferase to 3-O-methyldopa, and then further to vanillactic acid .

Transport and Distribution

This compound is most commonly formulated as an oral tablet with a peripheral dopa decarboxylase inhibitor indicated for treatment of Parkinson’s disease . It is absorbed in the small intestine, travels to the brain via the circulatory system, and is converted to dopamine inside neurons by an AADC enzyme .

Subcellular Localization

The subcellular localization of this compound is primarily within the dopaminergic neurons of the brain, where it is converted to dopamine . This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC or DOPA decarboxylase), which is found in these neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Dopa can be synthesized through several methods, including:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8020549
Record name dl-Dopa
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Molecular Weight

197.19 g/mol
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Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid
Record name DL-Dihydroxyphenylalanine
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Solubility

3.6 mg/mL
Record name DL-Dopa
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CAS No.

63-84-3, 5796-17-8
Record name DL-DOPA
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Record name Dihydroxyphenylalanine
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Record name 3-(3,4-dihydroxyphenyl)-DL-alanine
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Record name DOPA, DL-
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Record name DL-Dopa
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Melting Point

270 °C
Record name DL-Dopa
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

The autoxidation of dopa, i.e. a dopachrome formation without enzyme participation, is not found at pH=6.5 in the observed period.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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